4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde
Description
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde (C₁₁H₉BrN₂O) is a brominated pyrazole derivative featuring a benzaldehyde moiety linked via a methylene group to the pyrazole ring. The bromine atom at the 4-position of the pyrazole ring introduces significant electronic and steric effects, which influence its reactivity and applications in organic synthesis, particularly in the formation of heterocyclic compounds . This compound is valued in medicinal chemistry and materials science due to its aldehyde group, which enables diverse condensation and nucleophilic addition reactions .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTYQMXIPQLKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-bromopyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(4-Bromopyrazol-1-yl)methyl]benzoic acid.
Reduction: 4-[(4-Bromopyrazol-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has several noteworthy applications in scientific research:
Organic Synthesis
4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science.
Medicinal Chemistry
The compound is investigated for its potential as a building block in drug discovery. Its structure may provide insights into the development of novel therapeutic agents targeting various diseases.
Research indicates that this compound may exhibit significant biological activity, particularly in oncology and inflammation.
Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The following table summarizes its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (Breast) | 20 | Caspase activation and cell cycle arrest |
| HCT116 (Colon) | 25 | Inhibition of c-MET signaling |
Inhibition of the c-MET receptor has been linked to reduced tumor growth in various cancers, making this compound a candidate for further investigation in cancer therapy.
Anti-inflammatory Activity
Additionally, the compound has shown promise as an anti-inflammatory agent by acting as a CCR1 antagonist. The following table outlines its anti-inflammatory effects:
| Model | Effect Observed | Reference |
|---|---|---|
| Murine models | Reduced inflammation markers | |
| Human cell lines | Decreased cytokine production |
Case Studies
Several case studies have demonstrated the efficacy of related compounds:
Study on Lung Cancer : A study indicated that treatment with a bromopyrazole-piperidine derivative led to significant tumor size reduction in xenograft models.
Inflammatory Bowel Disease : Another study reported improved clinical outcomes in murine models treated with CCR1 antagonists derived from piperidine structures.
Mechanism of Action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions, while the benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde are compared below with three analogous benzaldehyde derivatives:
Structural and Electronic Comparisons
Medicinal Chemistry
- Derivatives of this compound show promise in tuberculosis treatment, with bromine enhancing binding affinity to mycobacterial targets .
- In contrast, methyl-substituted analogs are less effective, underscoring bromine’s role in bioactivity .
Materials Science
Q & A
Q. Key Considerations :
- Purity of intermediates (monitored via TLC/HPLC).
- Use of anhydrous solvents (e.g., THF, DMF) to avoid side reactions.
Basic: How is the compound characterized structurally and spectroscopically?
Q. Primary methods include :
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of the bromopyrazole substitution. SHELX software is widely used for refinement .
- NMR Spectroscopy :
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .
Validation : Cross-referencing with computational models (DFT) ensures spectral assignments .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Q. Critical parameters :
- Temperature : Lower temperatures (0–25°C) minimize aldehyde oxidation.
- Catalyst : Pd(PPh₃)₄ for Suzuki coupling (1–5 mol%), with ligand screening to enhance efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require purification to remove residual amines.
Case Study :
A 72% yield was achieved using 4-(bromomethyl)benzaldehyde and 4-bromopyrazole in DMF at 0°C, with NaH as the base . Post-reaction quenching with ice-water followed by column chromatography (silica gel, hexane/EtOAc) enhanced purity.
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Q. Challenges :
- Weak Diffraction : Due to flexible CH₂ bridge or bromine’s high electron density.
- Disorder : Common in the pyrazole ring or aldehyde group.
Q. Solutions :
- Cryogenic Data Collection : Reduces thermal motion (data collected at 100 K).
- SHELXL Refinement : Anisotropic displacement parameters for Br and O atoms; TWIN/BASF commands for twinned crystals .
- Hydrogen Bonding Analysis : Identifies stabilizing interactions (e.g., C-H···O) to validate packing models .
Advanced: How are discrepancies between experimental data and computational predictions addressed?
Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes.
- Mitigation Strategies :
Basic: What are the stability and handling protocols for this compound?
- Storage : Under argon at –20°C; desiccated to prevent aldehyde oxidation .
- Decomposition Risks : Exposure to moisture or light may form benzoic acid derivatives.
- Safety : Use PPE (gloves, goggles) due to irritant properties; first aid includes flushing eyes/skin with water for 15 minutes .
Advanced: How is the compound’s bioactivity assessed in pharmacological studies?
Q. Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
